1-Benzyl-4-ethylpiperidin-3-one hydrochloride
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Overview
Description
1-Benzyl-4-ethylpiperidin-3-one hydrochloride is a chemical compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol . This compound is known for its versatile applications in various scientific fields, including medicinal chemistry, drug development, and organic synthesis.
Preparation Methods
The synthesis of 1-Benzyl-4-ethylpiperidin-3-one hydrochloride involves several steps. One common synthetic route includes the alkylation of piperidin-3-one with benzyl and ethyl groups, followed by the formation of the hydrochloride salt . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the alkylation process. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
1-Benzyl-4-ethylpiperidin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-4-ethylpiperidin-3-one hydrochloride has numerous applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Drug Development: The compound is explored for its potential therapeutic properties and as a building block for drug candidates.
Organic Synthesis: It serves as a versatile reagent in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-ethylpiperidin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-4-ethylpiperidin-3-one hydrochloride can be compared with other similar compounds, such as:
- 1-Benzylpiperidin-3-one hydrochloride
- 4-Ethylpiperidin-3-one hydrochloride
These compounds share structural similarities but differ in their functional groups and chemical properties. The presence of both benzyl and ethyl groups in this compound makes it unique and potentially more versatile in its applications .
Properties
IUPAC Name |
1-benzyl-4-ethylpiperidin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-2-13-8-9-15(11-14(13)16)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNNSPYUYHLVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1=O)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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